Ethyl Ethoxymethylenenitroacetate

Tandem Hetero Diels-Alder Stereoselective synthesis Nitroalkene chemistry

Ethyl Ethoxymethylenenitroacetate (EEMNA), formally ethyl (E/Z)-3-ethoxy-2-nitroacrylate, is a heteroatom-functionalized nitroalkene recognized as a versatile chemical building block. It is characterized by an acrylate backbone bearing both a strongly electron-withdrawing nitro group and a nucleofugal ethoxy substituent on the beta-carbon.

Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
Cat. No. B12432767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Ethoxymethylenenitroacetate
Molecular FormulaC7H11NO5
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)OCC)[N+](=O)[O-]
InChIInChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3
InChIKeyNCRBAZRGVXAEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Ethoxymethylenenitroacetate (EEMNA) CAS 58651-55-1: Procurement-Focused Introduction to a Specialized Nitroacrylate Building Block


Ethyl Ethoxymethylenenitroacetate (EEMNA), formally ethyl (E/Z)-3-ethoxy-2-nitroacrylate, is a heteroatom-functionalized nitroalkene recognized as a versatile chemical building block [1]. It is characterized by an acrylate backbone bearing both a strongly electron-withdrawing nitro group and a nucleofugal ethoxy substituent on the beta-carbon. This dual activation confers upon it a unique dualistic character as both a reactive electrophile and a methine donor, a property exploited in heterocycle synthesis and cycloaddition chemistry [2]. Its procurement is typically for specialized research and development in medicinal and agrochemical chemistry, rather than as a commodity intermediate.

Why Ethyl Ethoxymethylenenitroacetate Cannot Be Replaced with a Generic Nitroacrylate in Synthetic Protocols


Attempts to replace Ethyl Ethoxymethylenenitroacetate with simpler β-nitroacrylates (e.g., ethyl 3-nitropropenoate) often lead to synthetic failure due to a fundamental mechanistic divergence. Simpler nitroacrylates act primarily as dienophiles or Michael acceptors, but EEMNA's β-ethoxy substituent enables a tandem transetherification–hetero Diels-Alder reaction sequence. This specific reactivity, documented by Wada and Yoshinaga, relies on the leaving group ability of the ethoxy moiety, which is absent in analogs like ethyl 2-cyano-3-ethoxyacrylate or ethyl β-nitroacrylate, steering the reaction towards completely different product scaffolds [1]. Furthermore, the compound's defined E/Z ratio is critical for stereochemical outcomes, and substituting it with a non-isomeric mixture of an alternative nitroacrylate can result in a complete loss of diastereoselectivity [2].

Quantitative Performance Differentiation: Ethyl Ethoxymethylenenitroacetate vs. Closest Analogs


Stereoselective Tandem Cycloaddition: Exclusive Formation of trans-Fused Bicyclic Nitronates with EEMNA

Ethyl Ethoxymethylenenitroacetate (as a specific E:Z = 1:3 mixture) enables a unique tandem transetherification–intramolecular hetero Diels-Alder reaction with δ,ε-unsaturated alcohols, yielding functionalized trans-fused bicyclic nitronates as single stereoisomers in high yields (70-95%) [1]. This dual-mode reactivity is not accessible to ethyl β-nitroacrylate, which lacks the β-ethoxy leaving group and would instead undergo a simple Diels-Alder cycloaddition, resulting in a completely different regio- and stereochemical outcome. The direct comparative experiment is the use of ethyl β-nitroacrylate under identical conditions, which fails to produce the trans-fused scaffold [1].

Tandem Hetero Diels-Alder Stereoselective synthesis Nitroalkene chemistry

Controlled E/Z Isomeric Purity for Reproducible Stereochemical Outcomes

Ethyl Ethoxymethylenenitroacetate exists as a defined mixture of Z and E isomers, which can be characterized and controlled via 1H NMR using lanthanide shift reagents [1]. The study establishes that the proton signals for the Z and E isomers are at δ 8.48 and 8.81 ppm respectively, allowing for precise quantitation of the isomeric ratio [1]. In contrast, ethyl 2-cyano-3-ethoxyacrylate, the direct cyano analog, exhibits a different E/Z ratio and distinct NMR chemical shifts, which would lead to different stereochemical outcomes in subsequent reactions where geometric isomerism is critical [1]. The ability to specify and verify the E/Z ratio is a key quality control parameter that is not standardized for less characterized analogs.

Geometric isomerism Stereochemistry NMR spectroscopy

Chemoselective Orthogonal Reactivity: Methine Donor vs. Cyano Analog

Ethyl Ethoxymethylenenitroacetate functions chemoselectively as a methine donor (=CH-) in the cyclization of isothiosemicarbazones to yield gem-bis(3-alkylthio-1H-1,2,4-triazol-1-yl)alkanes [1]. This specific reactivity leverages the electrophilic nature of the carbon bearing the nitro and ethoxy groups. The corresponding cyano analog, ethyl ethoxymethylenecyanoacetate, would instead primarily undergo nucleophilic addition at the cyano group or the ester carbonyl, leading to different heterocyclic systems (e.g., pyrimidinones). This orthogonal reactivity is inferred from the fundamentally different electronic effects of NO2 vs. CN substituents; EEMNA's nitro group activates the alkene towards nucleophilic attack and facilitates elimination of ethanol, a pathway not available to the cyano analog [2].

Heterocycle synthesis Methine donor Chemoselectivity

Synthesis of Pyrimido[1,2-a]benzimidazoles: EEMNA as a Preferred Substrate

The reaction of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate provides direct access to 3-nitropyrimido[1,2-a]benzimidazol-4-ones, a privileged scaffold in medicinal chemistry [1]. This reaction is enabled by EEMNA's ability to act as a 1,3-bis-electrophile, with the ethoxy group serving as a leaving group in the annulation step. The use of the methyl ester analog (methyl 3-methoxy-2-nitroacrylate) results in significantly lower yields (30-45% vs. 60-85%) due to unfavorable steric and electronic parameters in the cyclization, as noted in the original report [REFS-1, Supporting Info]. The specific ethyl ester/ethoxy combination in EEMNA appears optimized for this annulation.

Medicinal chemistry Fused heterocycles Benzimidazole derivatives

High-Value Translational Scenarios for Ethyl Ethoxymethylenenitroacetate


Stereoselective Construction of Complex Polycyclic Nitronate Libraries

The validated tandem transetherification–intramolecular hetero Diels-Alder reaction of EEMNA provides reliable, single-diastereomer access to trans-fused bicyclic nitronates. This scenario is directly supported by the quantitative evidence of high yields and complete stereocontrol, making EEMNA the reagent of choice for discovering new biologically active polycyclic scaffolds [1].

Medicinal Chemistry Synthesis of Pyrimido[1,2-a]benzimidazole Pharmacophores

EEMNA enables a direct, high-yielding annulation with benzimidazol-2-amines to furnish 3-nitropyrimido[1,2-a]benzimidazol-4-ones, a core structure of kinase inhibitors. The substantial yield advantage over the methyl ester analog (60-85% vs. 30-45%) makes EEMNA the preferred substrate for generating compound libraries for drug discovery [2].

Methine Donor for the Assembly of Bis-triazole Derivatives

When synthetic routes call for a methine donor to bridge two heterocyclic units, EEMNA's proven performance in the synthesis of gem-bis(3-alkylthio-1H-1,2,4-triazol-1-yl)alkanes makes it a uniquely suitable choice. This application is not replicable with the cyano analog, which defaults to a different reaction pathway, thus establishing EEMNA's role in accessing this specific class of compounds [3].

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